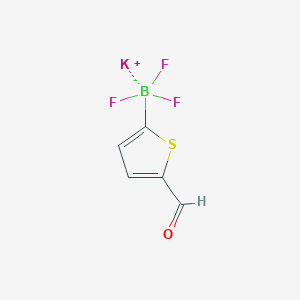

Potassium 5-formylthiophene-2-trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(5-formylthiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERVPXDMNWPUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF3KOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670218 | |

| Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025113-78-3 | |

| Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-Formyl-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium 5-formylthiophene-2-trifluoroborate

Introduction

Potassium 5-formylthiophene-2-trifluoroborate is a versatile and increasingly important building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. Its utility stems from its stability as a crystalline solid that is tolerant of air and moisture, making it a more manageable alternative to its corresponding boronic acid.[1][2][3] This guide provides a comprehensive overview of the synthesis of this valuable reagent, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for a successful outcome.

Organotrifluoroborates, in general, serve as protected forms of boronic acids and are renowned for their enhanced stability and ease of handling.[1][4] They are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they act as effective nucleophilic partners.[1][5][6] The presence of the formyl group on the thiophene ring provides a reactive handle for further synthetic transformations, making this compound a bifunctional reagent with broad applications.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the preparation of this key synthetic intermediate.

Synthetic Strategy and Mechanism

The synthesis of this compound is typically achieved through a two-step process, which begins with the formation of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt.

Part 1: Synthesis of 5-Formylthiophene-2-boronic acid

The initial step involves the borylation of a suitable thiophene precursor. A common and effective method is the metal-halogen exchange of 2-bromo-5-formylthiophene, followed by trapping with a trialkyl borate and subsequent acidic workup.

Part 2: Conversion to this compound

The crude or purified 5-formylthiophene-2-boronic acid is then converted to its corresponding potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[1][3] This reaction is typically straightforward and high-yielding. The trifluoroborate salt is generally a stable, crystalline solid that can be easily isolated and purified.[7]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

The mechanism of trifluoroborate formation involves the reaction of the boronic acid with potassium bifluoride. The bifluoride acts as a source of fluoride ions, which displace the hydroxyl groups on the boron atom to form the stable tetracoordinate trifluoroborate anion.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-formylthiophene | ≥97% | Commercially Available | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Handle under inert atmosphere |

| Triisopropyl borate | ≥98% | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available | |

| Diethyl ether | Reagent Grade | Commercially Available | |

| Hexanes | Reagent Grade | Commercially Available | |

| Potassium hydrogen fluoride (KHF₂) | ≥99% | Commercially Available | Corrosive, handle with care |

| Methanol | ACS Grade | Commercially Available | |

| Water | Deionized | Laboratory Supply |

Step-by-Step Procedure

Part 1: Synthesis of 5-Formylthiophene-2-boronic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-5-formylthiophene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metal-Halogen Exchange: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-formylthiophene-2-boronic acid. This intermediate can be used in the next step without further purification, although purification by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed if a higher purity is desired.

Part 2: Synthesis of this compound

-

Dissolution: Dissolve the crude 5-formylthiophene-2-boronic acid (1 equivalent) in methanol in a round-bottom flask.

-

Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4 equivalents) portion-wise with vigorous stirring. A white precipitate should form.

-

Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water, cold methanol, and finally with diethyl ether to remove any remaining impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain this compound.

Visual Representation of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

| Parameter | 5-Formylthiophene-2-boronic acid | This compound |

| Molecular Formula | C₅H₅BO₃S[8] | C₅H₃BF₃KOS[9] |

| Molecular Weight | 155.97 g/mol [8] | 218.05 g/mol [9] |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 132-135 °C (lit.)[8] | >300 °C (decomposes) |

| Solubility | Soluble in THF, ether, methanol | Sparingly soluble in cold water and methanol, insoluble in nonpolar organic solvents[10] |

Safety and Handling

-

n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Potassium hydrogen fluoride (KHF₂): is corrosive and toxic.[3] It can cause severe burns upon contact with skin or eyes. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

-

Anhydrous Solvents: should be handled under an inert atmosphere to prevent reaction with moisture.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of boronic acid | Incomplete metal-halogen exchange | Ensure the reaction temperature is maintained at -78 °C during the addition of n-BuLi. Use freshly titrated n-BuLi. |

| Moisture in the reaction | Use properly dried glassware and anhydrous solvents. | |

| Protodeboronation | The boronic acid is unstable, especially under certain pH conditions.[11] | Proceed to the trifluoroborate formation step immediately after workup of the boronic acid. The trifluoroborate salt is significantly more stable.[6] |

| Incomplete conversion to trifluoroborate | Insufficient KHF₂ | Use a sufficient excess of KHF₂ to drive the reaction to completion. |

| Insufficient stirring | Ensure vigorous stirring to facilitate the reaction between the boronic acid and KHF₂. |

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable and versatile building block for organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this reagent in high yield and purity. The superior stability and handling characteristics of the trifluoroborate salt compared to the corresponding boronic acid make it an attractive choice for a wide range of applications, particularly in the development of novel pharmaceuticals and functional materials.

References

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-醛基-2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1025113-78-3[Potassium trifluoro(5-formylthiophen-2-yl)borate]- Acmec Biochemical [acmec.com.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

"Potassium 5-formylthiophene-2-trifluoroborate chemical properties"

An In-Depth Technical Guide to Potassium 5-formylthiophene-2-trifluoroborate

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Reagent for Complex Synthesis

In the landscape of modern organic chemistry, the pursuit of efficient, stable, and versatile building blocks is paramount for the synthesis of complex molecules, particularly within pharmaceutical and materials science research.[1][2] this compound (CAS No: 1025113-78-3) has emerged as a significant reagent, addressing many of the inherent limitations of its traditional boronic acid counterparts.[3][4]

Organotrifluoroborate salts are valued for their exceptional stability towards air and moisture, a stark contrast to boronic acids which can be prone to dehydration to form cyclic anhydrides and protodeboronation.[3][4][5][6] This stability simplifies handling, storage, and stoichiometry calculations, making them highly reliable reagents in complex synthetic routes.[5][7] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and drug development professionals seeking to leverage its unique advantages.

PART 1: Core Physicochemical Properties

This compound is a crystalline, solid compound that serves as a robust source of the 5-formylthiophene-2-yl nucleophile, primarily in palladium-catalyzed cross-coupling reactions.[8] Its physical and chemical characteristics are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 1025113-78-3 | [9][10][11][12] |

| Molecular Formula | C₅H₃BF₃KOS | [9][10][11] |

| Molecular Weight | 218.05 g/mol | [9][10][11] |

| Appearance | Solid | |

| Melting Point | 245°C (decomposition) | [10] |

| Solubility | Soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO; slightly soluble in water.[13] | |

| Stability | Air and moisture stable, offering advantages over corresponding boronic acids.[4][5][7][14] | |

| Storage | Store in a cool, dry place. Recommended storage at -20°C, sealed away from moisture.[10] |

PART 2: Synthesis and Structural Elucidation

Synthesis Pathway: From Boronic Acid to a Stable Salt

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[5][6][15] This conversion transforms the often unstable boronic acid into a highly crystalline, indefinitely stable trifluoroborate salt.[7]

The general one-pot procedure avoids the need to isolate potentially unstable organoboron intermediates.[15] For this compound, the synthesis starts with 5-formylthiophene-2-boronic acid.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol

-

Preparation : In a round-bottomed flask, dissolve 5-formylthiophene-2-boronic acid (1 equivalent) in methanol.[5]

-

Reagent Addition : In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3-4 equivalents).[5]

-

Reaction : Cool the boronic acid solution to 0°C using an ice bath. Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form.[5]

-

Completion : Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete conversion.

-

Isolation : Remove the solvent under reduced pressure. The resulting solid crude product contains the desired trifluoroborate salt and excess KHF₂.

-

Purification : Wash the solid with hot acetone or perform a Soxhlet extraction with acetonitrile to remove unreacted starting material and byproducts, yielding the purified potassium salt.[5][13]

Spectral Characterization

While specific spectral data for this exact molecule is not detailed in the provided search results, a comprehensive analysis of 28 different potassium organotrifluoroborates provides excellent reference points for characterization.[13]

-

¹⁹F NMR : This is a key technique for confirming the formation of the trifluoroborate salt. The fluorine atoms attached to the boron typically exhibit a chemical shift in the range of -129 to -141 ppm.[13]

-

¹¹B NMR : The boron atom will show a characteristic resonance. A modified pulse sequence may be required for better resolution, which can reveal ¹¹B–¹⁹F coupling constants.[13]

-

¹H and ¹³C NMR : The spectra will show characteristic peaks for the formyl group (aldehyde proton around 9-10 ppm) and the thiophene ring protons and carbons. The carbon atom bonded to the boron atom may show a broad signal or may not be observed at all.[13]

PART 3: Reactivity and Applications in Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a superior coupling partner in Suzuki-Miyaura cross-coupling reactions.[6][8][14] This palladium-catalyzed reaction is a cornerstone of C-C bond formation in modern synthesis.[2]

The Suzuki-Miyaura Reaction: A Core Application

Organotrifluoroborates act as protected, bench-stable surrogates for boronic acids.[6] In the presence of a palladium catalyst and a base, the trifluoroborate is believed to hydrolyze in situ to the active boronic acid, which then enters the catalytic cycle.[6] This allows for the efficient installation of the 5-formylthiophene-2-yl moiety onto various aryl or heteroaryl halides and triflates.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling heteroaryltrifluoroborates.[8][16][17]

-

Vessel Preparation : To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.05–1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv).[16][17]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂, 2-3 mol %) and a suitable phosphine ligand (e.g., PPh₃, RuPhos, SPhos, 4-6 mol %).[8][17]

-

Solvent and Degassing : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O).[16][17] Purge the vessel with an inert gas (Argon or Nitrogen).

-

Reaction : Heat the reaction mixture to the required temperature (typically 80–100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Excess Nucleophile : A slight excess of the trifluoroborate salt is often used to drive the reaction to completion, compensating for any potential protodeboronation, though this is less of an issue than with boronic acids.[8]

-

Choice of Base : The base is crucial for the transmetalation step. Carbonates like Cs₂CO₃ or K₂CO₃ are effective and commonly used.[16][17]

-

Ligand Selection : Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) often accelerate the reductive elimination step and stabilize the palladium catalyst, leading to higher yields, especially with challenging substrates like aryl chlorides.[8][16]

-

Solvent System : The presence of water is necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid.[16][17]

Significance in Drug Discovery

The 5-formylthiophene-2-yl moiety is a valuable pharmacophore. The thiophene ring is a common bioisostere for phenyl rings in drug design, while the aldehyde group provides a reactive handle for further synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[18][19] This makes this compound a key intermediate for building diverse chemical libraries for biological screening.[2] Boron-containing compounds themselves, particularly boronic acids and their derivatives, have found direct applications as therapeutic agents, such as the proteasome inhibitor Bortezomib.[2][20]

PART 4: Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage are essential for safety and to maintain the integrity of the compound.

-

Safety : While specific toxicology data is limited, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Handling : The compound is noted as being air sensitive, though potassium organotrifluoroborates are generally much more stable than their boronic acid precursors.[5][9] It is good practice to handle the solid under an inert atmosphere for long-term storage and for sensitive reactions.

-

Storage : For maximum shelf-life, the compound should be stored in a tightly sealed container, away from moisture.[10] Refrigeration at -20°C is recommended for long-term storage to prevent any slow degradation.[10]

Conclusion

This compound stands out as a highly valuable and practical reagent in synthetic organic chemistry. Its superior air and moisture stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent alternative to the corresponding boronic acid.[4] For researchers in drug development and materials science, this compound provides a reliable and efficient method for incorporating the synthetically versatile 5-formylthiophene-2-yl building block into complex molecular architectures, paving the way for new discoveries and innovations.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 1025113-78-3 [amp.chemicalbook.com]

- 11. 1025113-78-3[Potassium trifluoro(5-formylthiophen-2-yl)borate]- Acmec Biochemical [acmec.com.cn]

- 12. This compound, CasNo.1025113-78-3 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4347-33-5 Cas No. | 5-Formylthiophene-2-boronic acid | Apollo [store.apolloscientific.co.uk]

- 19. nbinno.com [nbinno.com]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium 5-formylthiophene-2-trifluoroborate (CAS 1025113-78-3): Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of Potassium 5-formylthiophene-2-trifluoroborate (CAS 1025113-78-3), a versatile building block with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this organotrifluoroborate for the synthesis of novel chemical entities.

Introduction: The Significance of Organotrifluoroborates and the Thiophene Moiety

This compound belongs to the class of organotrifluoroborate salts, which have gained considerable attention as stable and versatile alternatives to boronic acids in transition metal-catalyzed cross-coupling reactions. These crystalline solids are typically stable to air and moisture, simplifying their handling and storage. The trifluoroborate group acts as a protecting group for the boronic acid, allowing for a slow release of the active boron species during the reaction, which can minimize side reactions.

The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-established "privileged pharmacophore" in medicinal chemistry. Its presence is noted in numerous FDA-approved drugs, and thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The combination of the stable and reactive trifluoroborate functional group with the biologically significant thiophene core makes this compound a compound of high interest for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1025113-78-3 | |

| Molecular Formula | C₅H₃BF₃KOS | |

| Molecular Weight | 218.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 262-273 °C | |

| Solubility | Soluble in polar organic solvents like methanol and acetonitrile, and water. Poorly soluble in nonpolar organic solvents. | |

| Stability | Air and moisture stable, allowing for ease of handling and storage. |

Synthesis of this compound

Potassium organotrifluoroborates are generally synthesized from the corresponding boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂). While a specific synthetic protocol for CAS 1025113-78-3 is not detailed in the available literature, a general and reliable method can be extrapolated from established procedures for similar compounds.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of 5-formylthiophene-2-boronic acid:

-

Dissolve 2-bromo-5-formylthiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate [B(O-iPr)₃] to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-formylthiophene-2-boronic acid.

-

-

Formation of the Potassium Trifluoroborate Salt:

-

Dissolve the crude 5-formylthiophene-2-boronic acid in methanol.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the methanolic solution.

-

Stir the mixture at room temperature for 1-2 hours, during which time the potassium trifluoroborate salt will precipitate.

-

Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield this compound.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1), to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Potential Biological Activities and Screening Strategies

While no specific biological activity data for CAS 1025113-78-3 is currently available in public databases like PubChem, the thiophene scaffold is associated with a broad range of pharmacological activities. Derivatives of thiophene have been investigated for their potential as:

-

Anticancer agents

-

Anti-inflammatory agents

-

Antimicrobial agents

-

Central nervous system (CNS) active agents

The formyl group at the 5-position provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Proposed Workflow for Biological Evaluation:

The Researcher's Guide to Potassium Organotrifluoroborates: Stability, Handling, and Synthetic Utility

A Senior Application Scientist's Perspective on Maximizing Success with these Versatile Reagents

In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents, particularly within the pharmaceutical and agrochemical industries. Their superior stability, ease of handling, and broad functional group tolerance have positioned them as attractive alternatives to more sensitive organoboron compounds like boronic acids and esters.[1] This guide provides an in-depth exploration of the critical factors governing the stability and handling of potassium organotrifluoroborates, offering field-proven insights to unlock their full synthetic potential.

The Foundation of Stability: Understanding the [R-BF₃]⁻K⁺ Structure

The exceptional stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[2][3] This structure, in which the boron is bonded to a carbon and three fluorine atoms, creates a stable anionic complex that is then ionically associated with a potassium cation.[4] This arrangement imparts several key advantages over their trigonal boronic acid counterparts:

-

Inherent Stability to Air and Moisture: Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or decomposition upon exposure to air, potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][5] With very few exceptions, they can be stored indefinitely at room temperature without observable decomposition.[6][7]

-

Monomeric Nature: Potassium organotrifluoroborates exist as well-defined monomeric species. This contrasts with boronic acids, which often exist in equilibrium with their trimeric anhydrides (boroxines), complicating accurate stoichiometric measurements.[1]

-

Reduced Propensity for Protodeboronation: The tetracoordinate boron center is less electrophilic than the trigonal center in boronic acids, rendering organotrifluoroborates less susceptible to protodeboronation, a common side reaction that can plague Suzuki-Miyaura couplings.[8]

Factors Influencing Stability: A Deeper Dive

While generally robust, the stability of potassium organotrifluoroborates is not absolute. A nuanced understanding of the factors that can influence their integrity is crucial for consistent and reproducible results.

Hydrolytic Stability and the Role of pH

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[9] This process is, in fact, a prerequisite for their participation in many cross-coupling reactions, where the boronic acid is the active species that undergoes transmetalation.[3][4] The rate of this hydrolysis is highly dependent on pH.

-

Neutral and Acidic Conditions: Many organotrifluoroborates exhibit significant stability in neutral or mildly acidic aqueous solutions.[6] For instance, some potassium aryltrifluoroborates have demonstrated considerable stability at a pH of 7.0.[6] However, strong acids can lead to hydrodeboronation, cleaving the carbon-boron bond.[6]

-

Basic Conditions: The basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions promote the hydrolysis of the organotrifluoroborate to the active boronic acid.[9] The rate of this "slow release" of the boronic acid can be beneficial in minimizing side reactions like homocoupling.[3][10]

The interplay between the rate of hydrolysis and the rate of the catalytic cycle is a critical parameter. The stability of the C-B bond and the electronic nature of the organic substituent (R group) significantly influence the rate of hydrolysis.[10][11]

Thermal and Oxidative Stability

Potassium organotrifluoroborates generally exhibit good thermal stability. For example, potassium trifluoromethyltrifluoroborate is reported to be stable at temperatures below 300 °C.[6] They are also remarkably stable to a variety of oxidative conditions, a significant advantage over many other organometallic reagents.[3][12] This stability allows for chemical transformations on the organic framework of the organotrifluoroborate without cleaving the carbon-boron bond.[13]

Lewis Acids

Organotrifluoroborates are sensitive to Lewis acids, which can abstract a fluoride ion and generate a more reactive trivalent organoboron species.[6] For instance, treatment with boron trifluoride etherate (BF₃·Et₂O) or tetrachlorosilane (SiCl₄) can convert potassium organotrifluoroborates into the corresponding organodifluoroboranes or organodichloroboranes, respectively.[6]

Best Practices for Handling and Storage

Proper handling and storage are paramount to preserving the integrity and reactivity of potassium organotrifluoroborates.

General Storage

-

Containers: Store in tightly sealed containers in a cool, dry place.[14]

-

Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., nitrogen or argon) can be a good practice for long-term storage or for particularly sensitive derivatives to prevent any potential for slow degradation.

-

Hygroscopicity: Potassium organotrifluoroborates are not considered hygroscopic.[6]

Safe Handling Procedures

While potassium organotrifluoroborates are generally less hazardous than many other organometallic reagents, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (nitrile rubber is often recommended).[15][16]

-

Engineering Controls: Handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with fine powders to avoid inhalation.[14][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

-

Spill Management: In case of a spill, avoid generating dust.[14] For small spills, cover with a dry, inert absorbent material and collect into a designated hazardous waste container.[15] For larger spills, evacuate the area and follow institutional emergency procedures.[15]

Experimental Protocols: Synthesis and Application

The utility of potassium organotrifluoroborates is intrinsically linked to their straightforward preparation and subsequent reactivity.

Synthesis of Potassium Organotrifluoroborates

A common and efficient method for the synthesis of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[4][5]

Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid [3]

-

Dissolution: Dissolve phenylboronic acid (1.0 equiv) in methanol.

-

Addition of KHF₂: To the stirred solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv).

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate will form.

-

Isolation: After stirring for a short period (e.g., 15-30 minutes), collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials or byproducts.

-

Drying: Dry the product under vacuum to obtain the pure potassium phenyltrifluoroborate.

Caution: Potassium hydrogen fluoride is corrosive and can release hydrogen fluoride (HF) in the presence of water. Handle with care in a well-ventilated fume hood.[5]

One-pot procedures have also been developed, where the crude boronic acid, generated in situ, is directly treated with KHF₂ to afford the organotrifluoroborate in high yield.[6]

Application in Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates are excellent nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][17][18]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of a Potassium Alkenyltrifluoroborate with an Aryl Halide [17]

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the potassium alkenyltrifluoroborate (1.1-1.5 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and a suitable base (e.g., tert-butylamine or triethylamine).

-

Solvent Addition: Add a solvent system, such as a mixture of isopropanol and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Workup: After cooling to room temperature, perform an aqueous workup to remove inorganic salts.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the structure and a key reaction pathway of potassium organotrifluoroborates.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Potassium 5-formylthiophene-2-trifluoroborate

Abstract

Introduction: The Significance of Potassium 5-formylthiophene-2-trifluoroborate

This compound belongs to the class of organotrifluoroborates, which have emerged as highly valuable reagents in modern organic synthesis. Their stability, ease of handling, and unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make them superior alternatives to the more transient boronic acids. The thiophene moiety is a well-established pharmacophore, and the presence of a formyl group offers a reactive handle for further synthetic transformations.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of subsequent synthetic applications. This guide provides the foundational knowledge and practical protocols to achieve this.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in any spectroscopic analysis. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used for spectral assignments throughout this guide.

"introduction to potassium heteroaryltrifluoroborates"

An In-Depth Technical Guide to Potassium Heteroaryltrifluoroborates: Superior Reagents for Modern Cross-Coupling

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the construction of heterobiaryl motifs is a cornerstone.[1] The Suzuki-Miyaura reaction stands as the most prominent method for forging these critical carbon-carbon bonds, valued for its functional group tolerance and the relatively low toxicity of its boron byproducts.[1] However, the classical reagents, heteroarylboronic acids, are fraught with inherent limitations that challenge reproducibility and scalability. They are often unstable, prone to decomposition via protodeboronation, and their tendency to form cyclic trimeric anhydrides (boroxines) complicates stoichiometry and purification.[1][2][3] This guide introduces a superior class of reagents—potassium heteroaryltrifluoroborates—that elegantly circumvents these issues, offering a robust and reliable platform for complex molecular synthesis.

The Trifluoroborate Advantage: Unparalleled Stability and Reliability

The enhanced utility of potassium heteroaryltrifluoroborates stems directly from their structure. Unlike their tricoordinate boronic acid counterparts, the boron atom in a trifluoroborate salt is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[2][4][5] This fundamental difference imparts remarkable stability.

Key Characteristics:

-

Exceptional Stability: Potassium heteroaryltrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[4] This allows them to be stored on the benchtop indefinitely at room temperature without special precautions, a stark contrast to the requisite low-temperature storage for many sensitive heteroarylboronic acids.[1][2][4][6]

-

Resistance to Protodeboronation: The tetracoordinate nature of the boron center renders the C-B bond significantly less susceptible to cleavage by protic sources (protodeboronation).[1][2] This inherent stability prevents the degradation of the reagent both during storage and under many reaction conditions, which is a common failure point for electron-deficient heteroarylboronic acids.[1]

-

Stoichiometric Precision: As stable, monomeric salts, trifluoroborates can be weighed and dispensed with high accuracy.[2][3] This eliminates the stoichiometric ambiguity associated with boronic acids and their boroxine anhydrides, allowing for the use of near-stoichiometric quantities of the nucleophile in cross-coupling reactions.[1][2] Boronic acids, conversely, often require a significant excess (up to 250%) to drive reactions to completion due to their instability.[1]

Table 1: Comparative Properties of Boronic Acids vs. Heteroaryltrifluoroborates

| Feature | Heteroarylboronic Acids | Potassium Heteroaryltrifluoroborates |

| Boron Hybridization | sp² (Tricoordinate) | sp³ (Tetracoordinate) |

| Physical Form | Often waxy, difficult to purify solids | Crystalline, free-flowing solids[4] |

| Stability | Prone to protodeboronation; forms boroxine anhydrides[1][2][3] | Highly stable to air and moisture; can be stored indefinitely[1][2] |

| Handling | Often require storage at low temperatures and inert atmosphere | Can be handled on the benchtop with no special precautions |

| Stoichiometry in Reactions | Excess reagent often required due to instability[1] | Near-stoichiometric amounts can be used effectively[1][2] |

Synthesis and Preparation: A Gateway to Stability

One of the most compelling features of potassium heteroaryltrifluoroborates is their straightforward and efficient preparation, most commonly from their corresponding boronic acids. This conversion is a simple, high-yielding "upgrading" process that transforms an unstable precursor into a robust reagent.

The general method involves treating a solution or suspension of the heteroarylboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][2][7] The reaction is typically rapid and results in the precipitation of the stable trifluoroborate salt, which can be easily isolated.

Caption: General workflow for converting heteroarylboronic acids to stable potassium heteroaryltrifluoroborates.

Experimental Protocol: Preparation of Potassium Furan-2-yltrifluoroborate[2]

This protocol serves as a representative example for the conversion of a commercially available, yet notoriously unstable, heteroarylboronic acid into its corresponding bench-stable trifluoroborate salt.

-

Reaction Setup: To a flask containing furan-2-ylboronic acid (1.0 g, 8.93 mmol) under a nitrogen atmosphere, add methanol (approx. 2.6 mL) to create a free-flowing suspension. Cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: In one portion, add a solution of potassium hydrogen fluoride (KHF₂) (2.09 g, 26.8 mmol) in water (5.95 mL) to the cooled suspension.

-

Reaction: Remove the ice-water bath and stir the reaction vigorously at room temperature. The reaction is typically complete within minutes. Completion can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid signal.

-

Workup and Isolation: Concentrate the crude reaction mixture using a rotary evaporator and dry the resulting solid overnight under vacuum to yield the potassium furan-2-yltrifluoroborate. Further purification, if necessary, can be achieved by recrystallization or Soxhlet extraction.[1][2]

Causality Insight: The use of KHF₂ is critical. It serves as both the fluoride source and the potassium counterion provider in a single, inexpensive reagent. The reaction is rapid because the formation of the tetracoordinate B-F bonds is thermodynamically highly favorable.

Application in Suzuki-Miyaura Cross-Coupling

Potassium heteroaryltrifluoroborates are premier nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterobiaryls with high efficiency.[1][2][8]

The activation of the trifluoroborate for transmetalation to the palladium center is believed to proceed via slow hydrolysis to a boronic acid or via a silicate-promoted mechanism in the presence of a base. The precise mechanism can be complex, but the key is the in-situ generation of a reactive tricoordinate boron species that can engage in the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction using a potassium heteroaryltrifluoroborate.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling[1][2]

This procedure is a robust starting point for coupling a wide range of heteroaryltrifluoroborates with aryl or heteroaryl halides.

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (0.25 mmol, 1.0 equiv), the potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), palladium(II) acetate (Pd(OAc)₂, 3 mol%), the phosphine ligand (e.g., RuPhos, 6 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of an organic solvent and water (e.g., THF/H₂O or n-butanol).

-

Reaction: Seal the vial and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-24 hours), with vigorous stirring.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Insight: The use of a slight excess (1.04 equiv) of the trifluoroborate is not to overcome decomposition, as with boronic acids, but to ensure the complete consumption of the limiting electrophile, reflecting the confidence in the reagent's stability. The choice of a bulky, electron-rich ligand like RuPhos is crucial for promoting the often-difficult oxidative addition and reductive elimination steps involving heteroaryl substrates.[2]

Table 2: Representative Suzuki-Miyaura Couplings with Heteroaryltrifluoroborates

| Entry | K⁺[HetAr-BF₃]⁻ | Coupling Partner | Product | Yield (%) |

| 1 | Furan-2-yl | 4-Bromoanisole | 2-(4-methoxyphenyl)furan | 95 |

| 2 | Thiophen-2-yl | 4-Chlorotoluene | 2-(p-tolyl)thiophene | 90 |

| 3 | Pyridin-3-yl | 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)pyridine | 84 |

| 4 | Indol-5-yl | 2-Bromopyridine | 5-(pyridin-2-yl)-1H-indole | 94 |

| 5 | Isoquinolin-4-yl | 4-Chloroanisole | 4-(4-methoxyphenyl)isoquinoline | 71 |

| (Data synthesized from multiple sources for illustrative purposes)[1][2] |

Conclusion and Future Outlook

Potassium heteroaryltrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their superior stability, ease of handling, and stoichiometric precision directly address the major shortcomings of traditional heteroarylboronic acids. For researchers in medicinal chemistry and materials science, adopting these reagents translates to more reliable, reproducible, and scalable synthetic routes to valuable heterobiaryl compounds. The self-validating nature of these crystalline solids ensures that the organoboron component is no longer the "weak link" in a synthetic sequence, empowering chemists to build complex molecular architectures with greater confidence and efficiency.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Reactivity of Formylthiophene Trifluoroborate Salts: A Technical Guide for Synthetic Chemists

Abstract

Potassium formylthiophene trifluoroborate salts have emerged as robust and versatile building blocks in contemporary organic synthesis. Their enhanced stability compared to the corresponding boronic acids, coupled with the synthetic utility of the formyl group, makes them highly valuable reagents, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. This technical guide provides an in-depth exploration of the synthesis, characterization, and reactivity of these salts. We will delve into the nuances of their application in palladium-catalyzed cross-coupling reactions, explore the chemoselectivity of transformations involving the formyl group, and provide field-proven protocols to empower researchers in leveraging the full potential of these powerful synthetic intermediates.

Introduction: The Ascendancy of Organotrifluoroborates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation.[1] Central to this transformation are organoboron reagents, traditionally in the form of boronic acids or their esters. However, the inherent instability of many boronic acids, which can be prone to dehydration to form cyclic boroxines and protodeboronation, often complicates their handling, storage, and stoichiometry in reactions.[2]

Potassium organotrifluoroborate salts, introduced as air- and moisture-stable crystalline solids, have overcome many of these limitations.[3][4] These tetracoordinate boron species serve as a protected form of boronic acids, exhibiting a remarkable shelf-life and ease of handling.[2] The trifluoroborate moiety masks the Lewis acidity of the boron center, rendering the compounds less susceptible to degradation while still allowing for efficient transmetalation in the presence of a suitable palladium catalyst and base.[5]

Thiophene moieties are ubiquitous in pharmaceuticals and functional materials, imparting unique electronic and physicochemical properties.[6][7] The incorporation of a formyl group onto the thiophene ring introduces a versatile functional handle for further synthetic elaborations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This guide focuses specifically on formylthiophene trifluoroborate salts, highlighting their unique reactivity profile that stems from the interplay between the stable trifluoroborate anion and the reactive aldehyde functionality. We will explore how to harness this unique combination to streamline the synthesis of complex, functionalized thiophene derivatives.

Synthesis and Characterization of Formylthiophene Trifluoroborate Salts

The most common and straightforward method for the preparation of potassium formylthiophene trifluoroborate salts is through the reaction of the corresponding formylthiophene boronic acid with potassium hydrogen fluoride (KHF₂). This conversion is typically a high-yielding process that results in a stable, crystalline solid that can be easily purified by recrystallization.

The synthesis begins with the commercially available formylthiophene boronic acid. The boronic acid is dissolved in a suitable solvent, typically methanol, and treated with an aqueous solution of KHF₂. The trifluoroborate salt, being less soluble, precipitates from the reaction mixture and can be isolated by filtration.

Caption: General workflow for the synthesis of potassium formylthiophene trifluoroborate salts.

Experimental Protocol: Synthesis of Potassium 5-Formyl-2-thienyltrifluoroborate

This protocol is adapted from standard procedures for the synthesis of aryltrifluoroborates.[8]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-formyl-2-thiopheneboronic acid (5.00 g, 32.1 mmol) in methanol (30 mL).

-

Addition of KHF₂: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 7.52 g, 96.3 mmol) in water (20 mL). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Precipitation: Slowly add the aqueous KHF₂ solution to the stirred methanolic suspension of the boronic acid at room temperature. A thick white precipitate will form.

-

Stirring: Continue stirring the mixture at room temperature for 1 hour to ensure complete conversion.

-

Isolation: Isolate the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting materials and residual water.

-

Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight.

Characterization Data

The resulting potassium 5-formyl-2-thienyltrifluoroborate can be characterized by standard spectroscopic techniques.

| Technique | Expected Observations for Potassium 5-Formyl-2-thienyltrifluoroborate |

| ¹H NMR | (DMSO-d₆) δ 9.6 (s, 1H, CHO), 7.8 (d, 1H, thiophene-H), 7.2 (d, 1H, thiophene-H). The spectrum is simplified compared to the boronic acid, with sharp signals. |

| ¹³C NMR | (DMSO-d₆) δ ~185 (CHO), ~150-125 (thiophene carbons). |

| ¹⁹F NMR | (DMSO-d₆) A broad singlet around -140 ppm is characteristic of the BF₃⁻ group.[8] |

| ¹¹B NMR | (DMSO-d₆) A broad quartet is expected in the range of δ 3-6 ppm, indicative of the tetracoordinate boron atom coupled to fluorine. |

| IR (ATR) | Strong absorbances around 1660 cm⁻¹ (C=O stretch of the aldehyde), and strong B-F stretching bands between 1100 and 950 cm⁻¹. |

Note: The ¹H NMR data for the precursor, 5-formyl-2-thiopheneboronic acid, is available for comparison.[9]

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of formylthiophene trifluoroborate salts is the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the formyl group can influence the reactivity of the C-B bond, and a key consideration is the chemoselectivity of the reaction, particularly whether the aldehyde functionality requires protection.

Field experience and analogous studies with similar heteroaryl trifluoroborates, such as potassium 5-formylfuran-2-yltrifluoroborate, have shown that the Suzuki-Miyaura coupling can proceed efficiently without the need to protect the formyl group.[10] This is a significant advantage, as it shortens the synthetic sequence by avoiding protection and deprotection steps.

The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates is believed to involve a slow, base-mediated hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ.[5] This boronic acid is the active species that participates in the catalytic cycle. The slow release of the reactive boronic acid can help to suppress side reactions, such as homocoupling.

References

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Oxidation of alkyl trifluoroborates: an opportunity for tin-free radical chemistry. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 7. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Utility and Understated Risks of Potassium Trifluoroborates

An In-Depth Technical Guide for the Safe Handling of Potassium Trifluoroborates

As a Senior Application Scientist, one becomes intimately familiar with the tools that drive innovation. Among these, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents in modern synthetic chemistry. Their rise to prominence, particularly as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, is due to their distinct advantages over traditional boronic acids and esters. They are generally air- and moisture-stable crystalline solids, which simplifies storage and handling.[1][2][3] This stability, however, can breed a dangerous sense of complacency. While they are indeed more forgiving than many organometallic reagents, they are not benign. Understanding their specific hazard profile and implementing rigorous handling protocols is not merely a matter of regulatory compliance; it is a prerequisite for safe, reproducible, and successful science.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of potassium trifluoroborates. It moves beyond a simple recitation of rules to explain the causality behind each precaution, fostering a deeply ingrained culture of safety.

Part 1: Hazard Identification and Toxicological Profile

A thorough understanding of a substance's intrinsic hazards is the foundation of any safety protocol. Potassium trifluoroborates, as a class, present several key risks that must be managed.

GHS Classification and Primary Hazards

Most potassium trifluoroborate salts are classified with similar hazard statements under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[4][5][6]

-

Skin Irritation: Causes skin irritation upon contact.[4][5][6][7]

-

Serious Eye Damage/Irritation: Can cause serious and potentially damaging eye irritation.[4][5][7][8]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[4][5][6][7]

-

Acute Toxicity: Some derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage[5][7][8] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][6][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[5] |

Toxicological Insights

While some studies on specific organotrifluoroborates suggest low acute oral toxicity, this should not be generalized across the entire class of compounds.[9] For instance, potassium tetrafluoroborate is noted to cause gastrointestinal and respiratory tract burns upon significant exposure.[10] Chronic exposure to boron compounds, in general, has been linked to potential reproductive effects in animal studies and certain occupational cohorts.[11] Upon thermal decomposition, these compounds can release highly toxic and corrosive gases, including hydrogen fluoride and boron oxides.[5][7][12]

Part 2: The Hierarchy of Risk Control

Effective safety management is proactive, not reactive. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable control measures. This systematic approach ensures that risk is reduced to the lowest reasonably practicable level.

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling potassium trifluoroborates, the most relevant controls are Engineering, Administrative, and PPE.

Part 3: Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical. The following sections detail the necessary controls and protocols.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of potassium trifluoroborate powders, including weighing and transferring, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The hood contains dust and prevents inhalation.

-

Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations low.[7][13]

-

Emergency Facilities: An eyewash station and a safety shower must be readily accessible and unobstructed in any laboratory where these chemicals are handled.[4][5][13][14]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

| Protection Type | Recommended Equipment | Specifications and Rationale |

| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][14] Protects against dust particles causing severe eye irritation. |

| Skin Protection | Chemical-resistant nitrile rubber gloves. A fully buttoned laboratory coat. | Inspect gloves for tears or holes before each use.[4] Remove and wash contaminated clothing before reuse.[7][15] |

| Respiratory Protection | N95 respirator or higher. | Required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient.[4][14] |

Experimental Protocol: Weighing and Transfer of Potassium Trifluoroborate Powder

This protocol provides a self-validating system for the routine task of preparing a trifluoroborate salt for a reaction.

Caption: Workflow for the safe handling of potassium trifluoroborates.

Step-by-Step Methodology:

-

Preparation and Engineering Controls: Before handling the chemical, verify that the chemical fume hood has been certified within the last year. Ensure the path to the nearest eyewash station and safety shower is clear.[4] Place all necessary equipment (spatula, weigh boat, reaction vessel, etc.) inside the fume hood to minimize movement of the open container.

-

Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[4]

-

Weighing and Transfer:

-

Inside the fume hood, carefully open the container, pointing the lid away from you.

-

Use a clean, dry spatula to gently scoop the desired amount of powder onto a weigh boat or into a tared vessel. Avoid any rapid movements that could generate dust.[4]

-

Slowly and carefully transfer the chemical into the reaction vessel. If necessary, use a powder funnel. Tap the spatula and weigh boat gently to dislodge any remaining powder.

-

-

Container Sealing and Initial Cleanup: Securely close the primary container of the potassium trifluoroborate.[15] Use a damp paper towel to gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated with dust.

-

Decontamination and Waste Disposal: Dispose of the contaminated paper towels, weigh boat, and gloves in a designated, sealed, and clearly labeled hazardous waste container.[15][16]

-

Doffing PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).[4] Immediately wash hands thoroughly with soap and water.[7][16]

Storage and Incompatibilities

-

Storage Conditions: Store containers in a dry, cool, and well-ventilated place.[15][16] Keep containers tightly closed when not in use.[5][7] Some trifluoroborates are hygroscopic or moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen) may be advisable for long-term integrity.[13][14][17]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[14][17][18] Violent reactions can occur with these substances.[18]

Part 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][12][15] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][12][15] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12][15] |

Spill Response

The response to a spill depends on its size and location.

Caption: Decision tree for responding to a chemical spill.

For a small spill manageable by trained personnel:

-

Alert: Inform personnel in the immediate vicinity.[4]

-

Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water.

-

Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal. Use spark-proof tools if there is any fire risk.[7][15]

-

Decontaminate: Clean the spill area thoroughly.

For any large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Part 5: Special Considerations for Suzuki-Miyaura Coupling

While potassium trifluoroborates are valued for their stability, their use in certain reactions can introduce unique hazards. Research has shown that the Suzuki-Miyaura cross-coupling of aryl bromides with potassium vinyltrifluoroborate can produce significant and rapid exotherms upon the addition of the palladium catalyst, particularly in aqueous solvent systems.[19] This poses a serious risk of a runaway reaction.

Causality: The heat of reaction can be substantial, and under certain conditions, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure.

Mitigation Strategies:

-

Thermal Screening: Always perform a small-scale trial reaction with temperature monitoring to assess the thermal profile.

-

Controlled Addition: Add the catalyst portion-wise or as a solution at a controlled rate.

-

Cooling: Ensure adequate cooling capacity (e.g., ice bath) is on standby, especially during catalyst addition and reaction scale-up.

-

Solvent Choice: Be aware that aqueous systems may lead to faster reactions and more significant exotherms compared to anhydrous conditions.[19]

Conclusion

Potassium trifluoroborates are invaluable reagents that have accelerated progress in chemical synthesis and drug discovery. Their stability and ease of use are clear advantages, but these properties must not overshadow their inherent hazards. By adopting a safety-first mindset grounded in the principles of risk assessment, hierarchy of controls, and strict adherence to established protocols, researchers can harness the full synthetic potential of these compounds while ensuring the safety of themselves and their colleagues. True expertise in the laboratory is demonstrated not only by the success of an experiment but by the safety with which it is conducted.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aksci.com [aksci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Boron and compounds - DCCEEW [dcceew.gov.au]

- 12. aksci.com [aksci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. washingtonmills.com [washingtonmills.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Potassium 5-Formylthiophene-2-Trifluoroborate in Suzuki-Miyaura Coupling

Introduction: A Superior Reagent for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] A cornerstone of this transformation is the organoboron reagent. While traditional boronic acids and esters have been instrumental, their inherent limitations—such as instability towards air and moisture, and a propensity for protodeboronation—often complicate handling, storage, and reaction stoichiometry.[1][2]

In response to these challenges, potassium organotrifluoroborates have emerged as demonstrably superior coupling partners.[3][4][5][6] These crystalline, free-flowing solids exhibit remarkable stability to air and moisture, simplifying experimental setup and ensuring reagent integrity over long-term storage.[3][4][5][7] Specifically, Potassium 5-formylthiophene-2-trifluoroborate represents a highly valuable and versatile building block. The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the formyl group serves as a versatile synthetic handle for further molecular elaboration.[8][9][10] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of this robust reagent in Suzuki-Miyaura coupling.

The Trifluoroborate Advantage: Why Choose this Reagent?

The decision to use this compound over its boronic acid counterpart is grounded in several key empirical advantages that streamline the synthetic process and enhance reaction efficiency.

-

Enhanced Benchtop Stability: Unlike many boronic acids which can dehydrate to form cyclic boroxine anhydrides or decompose upon storage, potassium organotrifluoroborates are indefinitely stable at ambient temperature.[3][4][6] Their tetracoordinate boron center, shielded by three electronegative fluorine atoms, makes them exceptionally robust.[3][4]

-

Resistance to Protodeboronation: The C-B bond in organotrifluoroborates is significantly less susceptible to premature cleavage by protic solvents or acidic conditions compared to the C-B bond in boronic acids.[4][6][11] This stability minimizes the formation of undesired byproducts and allows for the use of near-stoichiometric quantities of the reagent, improving atom economy.[6][11]

-

Ease of Handling: As crystalline solids, they are non-hygroscopic, weighable in air, and do not require specialized handling techniques such as a glovebox for portioning, thereby simplifying the experimental workflow.[3][5]

-

High Reactivity & Broad Scope: Despite their stability, organotrifluoroborates are highly competent nucleophiles in palladium-catalyzed coupling reactions, readily engaging with a wide spectrum of aryl and heteroaryl halides and triflates.[11][12]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview